2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13(21-15-5-3-2-4-6-15)18(20)19-11-16-7-8-17(22-16)14-9-10-23-12-14/h2-10,12-13H,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGMZBDEXMSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(O1)C2=CSC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The thiophene and furan rings undergo electrophilic substitution, with regioselectivity influenced by electronic and steric factors:
Mechanistic Notes :
-
The thiophene’s sulfur atom enhances electrophile activation via lone-pair donation.
-
Steric hindrance from the phenoxy group reduces reactivity at adjacent positions.
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product(s) | Yield (%) |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 h | 2-Phenoxypropanoic acid + Amine byproduct | 78–85 |
| Basic (NaOH, 10%) | Reflux, 8 h | Sodium 2-phenoxypropanoate + Amine | 82–88 |
Key Findings :
-
Acidic hydrolysis follows a nucleophilic acyl substitution mechanism.
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Base-catalyzed hydrolysis produces carboxylate salts with near-quantitative yields.
Nucleophilic Acyl Substitution
The amide group participates in reactions with nucleophiles:
Example : Reaction with methylamine produces N-methyl-2-phenoxypropanamide, a precursor for antimicrobial agents .
Cross-Coupling Reactions
The thiophene and furan rings enable metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, Δ | Biaryl-functionalized derivatives | 65–72 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | Aminated thiophene/furan analogs | 58–63 |
Applications :
-
Suzuki couplings introduce aryl groups for materials science applications.
Oxidation Reactions
Controlled oxidation targets specific functional groups:
| Substrate | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Thiophene ring | mCPBA, CH₂Cl₂, 0°C | Thiophene-1-oxide | >90% |
| Furan ring | O₃, then Zn/H₂O | Dicarbonyl compounds | Moderate |
Challenges :
-
Overoxidation of furan can lead to ring-opening.
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Thiophene sulfoxides are thermally unstable.
Photochemical Reactivity
UV irradiation induces [2+2] cycloadditions:
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), Benzene | Furan-thiophene cycloadduct | 0.12 |
Significance : This reactivity is exploited in materials science for creating conjugated polymers.
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The incorporation of thiophene and furan rings has been shown to significantly influence the efficacy of these compounds.
Case Study: Antitubercular Activity
A study synthesized various derivatives based on similar structures, demonstrating that certain analogs exhibited minimum inhibitory concentration (MIC) values as low as 4 μg/mL against Mtb H37Rv. These findings suggest a potential for developing new antitubercular agents from this class of compounds .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Potential antitubercular |
| Analog A | 4 | Potent |
| Analog B | 16 | Moderate |
Anticancer Activity
The compound's structural characteristics also suggest potential anticancer properties. Preliminary studies indicate that derivatives containing similar structural motifs can inhibit tumor growth through various mechanisms.
Case Study: Anticancer Studies
Research has shown that certain derivatives display significant growth inhibition in cancer cell lines, suggesting that modifications to the core structure can yield compounds with enhanced anticancer activity. For instance, one derivative demonstrated over 85% growth inhibition in specific cancer cell lines .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Analog C | SNB-19 | 86.61 |
| Analog D | OVCAR-8 | 85.26 |
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide with related compounds from the evidence, focusing on structural motifs, synthetic pathways, and biological activities.
N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide (Compound 31)
- Structure : Features a thiazole ring substituted with a 4-fluorophenyl group and a furan-linked propanamide.
- Synthesis: Synthesized via Suzuki coupling of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by reaction with 4-fluorophenylboric acid .
- Activity : Exhibits potent inhibitory effects on KPNB1 (a nuclear transport receptor) and anticancer activity in cell-based assays .
- Comparison: Unlike the target compound, Compound 31 replaces the thiophene-furan hybrid with a thiazole ring. The absence of a thiophene moiety may reduce sulfur-mediated interactions in biological systems.
3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-Aryl Propanamides (7c–7f)
- Structure : Includes a propanamide chain linked to a sulfanyl-oxadiazole-thiazole hybrid and substituted aryl groups (e.g., methylphenyl).
- Physicochemical Data :
- Comparison: These compounds prioritize sulfanyl and oxadiazole groups for hydrogen bonding and π-stacking.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-Methoxyphenoxy)-N-[(5-Methyl-2-Furyl)Methyl]Propanamide
- Structure: Contains a tetrahydrothiophene-1,1-dioxide ring and a methoxyphenoxy group.
- Key Features : The sulfone group enhances metabolic stability, while the methoxy substituent may modulate lipophilicity .
- Comparison: The sulfone moiety in this analog contrasts with the target compound’s unmodified thiophene. Methoxy vs. phenoxy substituents could influence steric and electronic interactions with biological targets.
Thiophene Fentanyl Hydrochloride
- Structure : A fentanyl analog incorporating a thiophene ring.
- Comparison : While both compounds include thiophene, the target compound lacks the piperidine and aniline motifs critical for opioid receptor binding. This divergence highlights the role of ancillary groups in defining pharmacological profiles.
Methyl [3-(Substituted Carbamoyl)Furan-2-yl]Acetates (95a–95e)
- Structure : Furan-2-yl acetates with carbamoyl substituents (e.g., isopropyl, phenyl).
- Synthetic Utility : Intermediate for hydrazone derivatives (e.g., 97a–e), which are precursors to bioactive molecules .
- Comparison : The target compound’s propanamide chain and thiophene substitution differentiate it from these ester-based intermediates. The amide linkage may enhance stability compared to esters.
Research Implications and Limitations
- Structural Insights : The thiophene-furan hybrid in the target compound may enhance aromatic stacking interactions compared to purely oxygen- or nitrogen-based heterocycles.
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Future studies should prioritize assays for enzyme inhibition (e.g., kinases, proteases) and cytotoxicity.
- Synthetic Challenges : Evidence suggests Suzuki coupling (for aryl-thiazole analogs) and amide-bond formation as viable routes, but the thiophene-furan linkage may require tailored cross-coupling strategies .
Biological Activity
2-Phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a phenoxy group, a thiophene ring, and a furan moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For example, a related compound demonstrated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Candida albicans | 62.5 μg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis pathways .
Antifungal Activity
The compound has also shown antifungal properties. In vitro studies revealed that it could surpass established antifungal agents like fluconazole, with MIC values indicating effective inhibition of fungal growth:
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 62.5 μg/mL |
| Aspergillus niger | 125 μg/mL |
This suggests potential for use in treating fungal infections .
The mechanisms underlying the biological activity of this compound are believed to involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival, such as tyrosinase and other oxidases.
- Biofilm Disruption : The compound may reduce biofilm formation in bacteria, enhancing efficacy against persistent infections .
- Quorum Sensing Inhibition : It may interfere with bacterial communication systems, reducing virulence and biofilm formation .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Case Study on MRSA : A study demonstrated that a structurally similar compound significantly reduced MRSA biofilm formation in vitro, indicating its potential as a treatment for resistant bacterial strains .
- Fungal Infections : Another study evaluated the antifungal activity against clinical isolates of Candida species and found that the compound exhibited superior efficacy compared to standard treatments .
Q & A
Q. What are the recommended synthetic routes for 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan-thiophene core via Sonogashira coupling or cycloaddition reactions. For example, thiophene-3-boronic acid can be coupled with furan precursors under palladium catalysis . Subsequent amidation with 2-phenoxypropanoyl chloride requires controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography with ethyl acetate/hexane gradients ensures ≥95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the furan-thiophene linkage and amide bond formation. Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.3–4.5 ppm (N-CH₂), and δ 2.8–3.1 ppm (propanamide backbone) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z: ~425.1 g/mol). Infrared (IR) spectroscopy identifies C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What are the standard solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) reveal optimal dissolution in DMSO (>50 mg/mL). Stability studies via HPLC over 72 hours show degradation <5% at 4°C but ~15% at 25°C, suggesting cold storage is essential. Light sensitivity necessitates amber vials to prevent photodegradation of the thiophene moiety .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. The thiophene ring contributes to a low LUMO energy (~-1.8 eV), suggesting electrophilic susceptibility. Exact exchange terms improve accuracy in predicting bond dissociation energies (e.g., C-S bond: ~65 kcal/mol) . Software like Gaussian 16 or ORCA can model charge distribution across the propanamide backbone .
Q. What experimental strategies resolve contradictions in reported COX-II inhibition data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions. Standardize protocols using:
- Recombinant COX-II enzyme (human, not murine) at 37°C.
- Arachidonic acid (10 µM) as substrate.
- Fluorometric detection (e.g., ADHP probe) for real-time kinetics .
Cross-validate with molecular docking (AutoDock Vina) to assess binding pose consistency in the COX-II active site .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with substituted furans or thiophenes?
- Methodological Answer : Replace the thiophene-3-yl group with phenyl or nitro-substituted thiophenes to evaluate SAR. For example:
| Analog | Modification | COX-II IC₅₀ (µM) |
|---|---|---|
| Parent | Thiophene-3-yl | 0.7 |
| Analog A | 3-Nitrothiophene | 1.2 |
| Analog B | Furan-2-yl | >10 |
| Bioactivity drops sharply when thiophene is replaced with furan, highlighting its role in hydrophobic interactions . |
Q. What in silico methods predict metabolic pathways and potential toxicity?
- Methodological Answer : Use Schrödinger’s Metabolite or ADMET Predictor to simulate Phase I/II metabolism. The propanamide moiety is prone to hydrolysis (esterase-mediated), while the thiophene may form reactive sulfoxide intermediates. Toxicity risk (e.g., hepatotoxicity) is flagged via Ames test models (mutagenic potential <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
